![molecular formula C8H5N3 B2970309 7-乙炔基-1H-咪唑并[4,5-b]吡啶 CAS No. 2470439-27-9](/img/structure/B2970309.png)

7-乙炔基-1H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

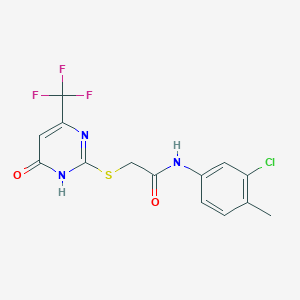

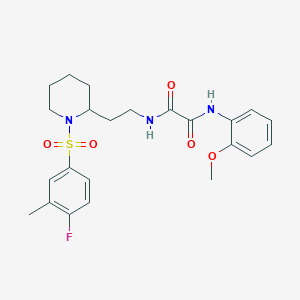

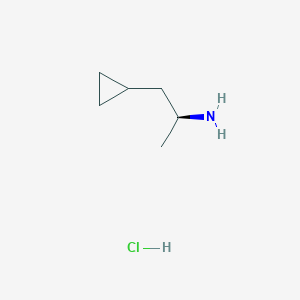

7-Ethynyl-1H-imidazo[4,5-b]pyridine is a compound with a molecular weight of 143.15 . It is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic compound comprised of an imidazole ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . Various carboxylic acid derivatives are most often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of 7-Ethynyl-1H-imidazo[4,5-b]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .科学研究应用

治疗潜力

由于其在药物化学中的结构重要性,7-乙炔基-1H-咪唑并[4,5-b]吡啶衍生物在各种治疗领域显示出前景。与7-乙炔基-1H-咪唑并[4,5-b]吡啶结构密切相关的咪唑并[1,2-a]吡啶支架以其广泛的应用而闻名,包括抗癌、抗菌、抗病毒和抗炎活性。这种支架存在于几种上市药物中,展示了其类药物特性和进一步治疗探索的潜力(Deep等人,2016)。

抗癌应用

具体到抗癌研究,咪唑并[4,5-b]吡啶的衍生物(类似于7-乙炔基-1H-咪唑并[4,5-b]吡啶)已被探索其作为抗肿瘤剂的潜力。此类衍生物的合成及其在生物学研究中的评估突出了该支架在开发新型抗癌化合物中的相关性。这些化合物的结构修饰旨在增强其抗肿瘤功效,其中一些在临床前模型中显示出显着的活性(Temple等人,1987)。

化学合成和功能化

咪唑并[1,2-a]吡啶(包括类似于7-乙炔基-1H-咪唑并[4,5-b]吡啶的结构)的化学合成和功能化取得了显着进展。已经开发出采用温和反应条件和廉价催化剂的新方法,为合成这些化合物提供了有效的途径。此类方法不仅促进了咪唑并[1,2-a]吡啶衍生物的生产,而且还开辟了创建具有增强生物活性的功能化衍生物的途径(Ravi & Adimurthy,2017)。

发光和探测能力

咪唑并[1,5-a]吡啶结构(咪唑并[4,5-b]吡啶结构的变体)已被用于开发稳定的N-杂环卡宾,展示了该支架超越治疗应用的多功能性。这种多功能性扩展到荧光探针的开发,其中咪唑并[4,5-b]吡啶衍生物表现出显着的溶剂化变色行为,使其成为研究细胞膜动力学、水合作用和流动性的合适候选者。此类探针有助于监测细胞健康和探索生化途径(Renno等人,2022)。

作用机制

Target of Action

It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . They are considered promising purine bioisosteres for potential medical applications .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions that could be influenced by various environmental factors .

生化分析

Biochemical Properties

7-Ethynyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within the cell, leading to changes in cellular functions . Additionally, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can bind to DNA and RNA, affecting processes such as transcription and translation .

Cellular Effects

The effects of 7-Ethynyl-1H-imidazo[4,5-b]pyridine on various cell types are profound. It can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Furthermore, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can influence cell cycle progression, potentially causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation .

属性

IUPAC Name |

7-ethynyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVTXORNZVCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)